molecular formula C2H5NO4S B2930859 2-sulfamoylacetic Acid CAS No. 17551-00-7

2-sulfamoylacetic Acid

Cat. No.: B2930859
CAS No.: 17551-00-7
M. Wt: 139.13
InChI Key: FUYOZIVWKHUWQX-UHFFFAOYSA-N
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Description

2-Sulfamoylacetic acid is a significant chemical building block and biosynthetic intermediate in scientific research, with the molecular formula C2H5NO4S and a molecular weight of 139.13 g/mol . It is supplied as a solid powder for research applications . A primary research application of this compound is its role as a key precursor in the biosynthesis of sulfonamide-based natural products . Specifically, it is the product of the enzyme SbzJ, which catalyzes the oxidation of 2-sulfamoylacetic aldehyde to form this compound, a crucial step in the biosynthesis of the unusual sulfonamide side chain of altemicidin . Altemicidin is an acaricidal and antitumor substance, making its biosynthetic pathway a subject of interest for generating novel bioactive compounds . Researchers value this compound for structure-function studies and enzyme engineering to produce new antibiotic and antitumor agents . This compound is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-sulfamoylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO4S/c3-8(6,7)1-2(4)5/h1H2,(H,4,5)(H2,3,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYOZIVWKHUWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17551-00-7
Record name 2-sulfamoylacetic acid
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Biosynthetic Pathways and Enzymology of 2 Sulfamoylacetic Acid

Identification and Characterization of Biosynthetic Gene Clusters

The genetic blueprint for 2-sulfamoylacetic acid synthesis is located within a specific biosynthetic gene cluster (BGC) found in certain species of Streptomyces. These clusters contain all the necessary genes encoding the enzymes required for the production of the compound.

The biosynthetic gene cluster responsible for the production of the altemicidin (B152019) family of alkaloids, which includes the this compound moiety, has been identified in Streptomyces sp. NCIMB40513. nih.gov This cluster, designated as the sbz cluster, orchestrates the synthesis of altemicidin and its analogs, SB-203207 and SB-203208. nih.gov Altemicidin was originally isolated from Streptomyces sioyaensis SA-1758, indicating the presence of a similar or identical gene cluster in this strain. acs.org The discovery of the sbz gene cluster revealed that the core scaffold of altemicidin is derived from S-adenosyl methionine (SAM) and β-Nicotinamide adenine (B156593) dinucleotide (β-NAD), a novel finding as it was the first instance of β-NAD serving as a building block for a secondary metabolite. nih.gov

The sbz cluster contains genes for all the enzymes necessary for the synthesis of the final antibiotic, including those required for the formation of this compound from L-cysteine. nih.govresearchgate.net Key enzymes encoded within this cluster are SbzM, a cupin-type cysteine oxygenase, and SbzJ, an aldehyde dehydrogenase, which work in tandem to produce the sulfonamide side chain. nih.govresearchgate.net

Gene Cluster Producing Organism Associated Product(s) Key Genes for this compound Synthesis
sbzStreptomyces sp. NCIMB40513Altemicidin, SB-203207, SB-203208sbzM, sbzJ
Presumed sbz-likeStreptomyces sioyaensis SA-1758AltemicidinNot explicitly detailed but implied.

The functionality of the sbz gene cluster has been confirmed through heterologous expression. The entire cluster from Streptomyces sp. NCIMB40513 was successfully expressed in a host organism, leading to the production of altemicidin and its related compounds. nih.gov This technique is crucial for confirming the role of the gene cluster and for enabling the production of these compounds in a more genetically tractable host, which can facilitate further study and potential bioengineering efforts. nih.gov Heterologous expression has also been utilized to verify the function of individual genes within other Streptomyces biosynthetic gene clusters, demonstrating its power as a tool for natural product research. frontiersin.org

Enzymatic Transformations Governing this compound Formation

The conversion of L-cysteine into this compound is a multi-step process catalyzed by a pair of enzymes. This transformation is notable for the formation of the characteristic N-S bond of the sulfonamide group.

The initial and most critical step in the biosynthesis of this compound is catalyzed by the enzyme SbzM. nih.gov SbzM is a cupin dioxygenase that carries out a complex transformation of L-cysteine. nih.govresearchgate.net This enzyme performs a two-step oxidation and decarboxylation of L-cysteine, which is then followed by an intramolecular rearrangement of the amino group to form the N-S bond, resulting in the product 2-sulfamoylacetic aldehyde. nih.gov This reaction is a key step in the biogenesis of the sulfonamide moiety. nih.gov

A proposed mechanism for the SbzM reaction involves the initial transformation of L-cysteine into (Z)-(2-aminovinyl)sulfanolate through sulfur monooxygenation and decarboxylation. This intermediate is then further oxidized to (Z)-2-aminoethanone-1-sulfonate, which subsequently undergoes tautomerization, hydration, and an intramolecular attack by the hydrolyzed amine on the sulfonate group to yield 2-sulfamoylacetic aldehyde. researchgate.net The aldehyde product of the SbzM reaction is then passed to the next enzyme in the pathway, SbzJ, which oxidizes it to the final product, this compound. nih.govresearchgate.net

The primary substrate for SbzM is L-cysteine. nih.gov While detailed studies on the tolerance of SbzM for L-cysteine analogs are not extensively reported, its role in a specific secondary metabolic pathway suggests a high degree of specificity for its natural substrate. The subsequent enzyme in the pathway, SbzJ, has been shown to exhibit broader substrate promiscuity, accepting various aldehyde substrates in addition to its natural substrate, 2-sulfamoylacetic aldehyde. researchgate.net

Enzymes, in general, rely on cofactors to perform their catalytic functions. youtube.com These can be inorganic ions or organic molecules known as coenzymes. youtube.com While the specific cofactors for SbzM have not been definitively detailed in the available literature, cupin dioxygenases typically utilize a metal cofactor for catalysis.

SbzM is a metal-dependent enzyme, with evidence pointing towards a role for either iron (Fe) or nickel (Ni). researchgate.net It has been described as an iron(II)-containing enzyme with similarities to cupin-type cysteine dioxygenases. acs.orgnih.gov However, it has also been proposed that the iron can be substituted with nickel. researchgate.net Nickel-dependent enzymes are known to catalyze a wide range of reactions in various metabolic processes. nih.govnih.gov The proposed reaction mechanism for SbzM accommodates the potential for nickel to function as the active metal. researchgate.net The precise role of the metal ion in the catalytic cycle of SbzM is to facilitate the complex oxidative and rearrangement reactions that transform L-cysteine into 2-sulfamoylacetic aldehyde.

Enzyme Function Substrate Product Metal Cofactor
SbzM Cupin dioxygenase; catalyzes two-step oxidation, decarboxylation, and intramolecular rearrangement.L-Cysteine2-Sulfamoylacetic aldehydeFe(II) or Ni(II)
SbzJ Aldehyde dehydrogenase; catalyzes the oxidation of the aldehyde to a carboxylic acid.2-Sulfamoylacetic aldehydeThis compoundNot specified

SbzM-Catalyzed Oxidative Rearrangement of L-Cysteine

Proposed Mechanistic Intermediates

The conversion of L-cysteine into this compound is not a direct process but involves several transient, enzyme-bound intermediates. The initial steps are catalyzed by SbzM, a cupin dioxygenase family enzyme, which undertakes an unusual oxidative rearrangement of L-cysteine. This process is distinct from the canonical cysteine dioxygenase reaction that produces L-cysteine sulfinic acid.

The proposed mechanism commences with the oxidative decarboxylation of L-cysteine, leading to the formation of (Z)-2-aminovinyl sulfanolate . This intermediate is then believed to undergo further oxygenation to yield (Z)-2-aminoethanone-1-sulfonate. A subsequent intramolecular rearrangement of the amino group is hypothesized to form the crucial S-N bond, a hallmark of sulfonamides. The final step in this sequence is the hydrolysis of an imine intermediate to generate 2-sulfamoylacetic aldehyde . This aldehyde is the direct substrate for the next enzyme in the pathway, SbzJ.

Table 1: Key Intermediates in the Biosynthesis of this compound
Intermediate
(Z)-2-aminovinyl sulfanolate
(Z)-2-aminoethanone-1-sulfonate
2-sulfamoylacetic aldehyde

SbzJ-Catalyzed Oxidation of 2-Sulfamoylacetic Aldehyde

The terminal step in the formation of this compound is the oxidation of 2-sulfamoylacetic aldehyde, a reaction catalyzed by the enzyme SbzJ nih.gov. SbzJ is classified as an NAD(P)+-dependent aldehyde dehydrogenase iu.edu. Its role is to convert the aldehyde functional group of its substrate into a carboxylic acid, thereby completing the synthesis of the this compound moiety nih.govresearchgate.net.

Substrate Promiscuity and Cofactor Utilization

SbzJ displays a degree of flexibility in its catalytic activity. In vitro biochemical assays have demonstrated that the enzyme exhibits substrate promiscuity, capable of accepting a variety of aldehyde substrates beyond its native 2-sulfamoylacetic aldehyde researchgate.net. This characteristic suggests potential for its application in biocatalytic processes to generate novel sulfonated compounds.

The enzyme's oxidative power is dependent on a nicotinamide (B372718) cofactor. SbzJ can utilize both nicotinamide adenine dinucleotide (NAD+) and its phosphorylated counterpart, nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), as hydride acceptors during the oxidation of the aldehyde substrate nih.gov. However, NAD+ is generally considered the primary cofactor in this biological pathway iu.edu. The ability to use either cofactor provides metabolic flexibility to the producing organism.

Table 2: Cofactor Utilization by SbzJ
Cofactor
Nicotinamide adenine dinucleotide (NAD+)
Nicotinamide adenine dinucleotide phosphate (NADP+)
Structural and Functional Insights into SbzJ Active Site

Significant insights into the function of SbzJ have been gained from its crystal structure, which has been solved in a complex with its cofactor, NAD+ researchgate.net. The structure reveals a typical aldehyde dehydrogenase fold, but with specific adaptations in the active site to accommodate its unique sulfonamide-containing substrate.

Mutagenesis studies have identified several key amino acid residues that are critical for catalysis. The active site is characterized by a catalytic triad (B1167595) that facilitates the oxidation reaction researchgate.net.

Cys273: This residue acts as the catalytic nucleophile, attacking the carbonyl carbon of the aldehyde substrate to form a thiohemiacetal intermediate.

His431 and Glu240: These residues are proposed to function as catalytic bases. His431 is thought to activate the catalytic Cys273 for nucleophilic attack, while Glu240 is believed to activate a water molecule, which is necessary for the hydrolysis of the thioester intermediate to release the final carboxylic acid product researchgate.net.

These residues, along with others in the active site pocket, are crucial for the specific recognition of the 2-sulfamoylacetic aldehyde and for the efficient execution of the oxidation reaction.

Table 3: Key Residues in the SbzJ Active Site
Residue
Cys273
His431
Glu240
Kinetic Characterization of SbzJ Catalysis

The study of enzyme kinetics provides quantitative measures of an enzyme's efficiency and its affinity for its substrates. For an enzyme like SbzJ, this involves determining parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) or maximum velocity (Vmax). These parameters are typically determined by measuring the initial reaction rate at various concentrations of the substrate (2-sulfamoylacetic aldehyde) and the cofactor (NAD+ or NADP+) pressbooks.publibretexts.orgwikipedia.org.

The Michaelis-Menten equation is the fundamental model used to describe the kinetics of many enzymes libretexts.orgwikipedia.org: v = (Vmax * [S]) / (Km + [S]) Where:

v is the initial reaction velocity

Vmax is the maximum reaction velocity

[S] is the substrate concentration

Km is the Michaelis constant, representing the substrate concentration at which the reaction velocity is half of Vmax. A lower Km value generally indicates a higher affinity of the enzyme for its substrate youtube.compharmaguideline.com.

While the biochemical function of SbzJ has been established, detailed steady-state kinetic parameters, such as specific Km and kcat values for its native substrate and cofactors, have not been extensively reported in the reviewed scientific literature. Such data would be invaluable for a complete understanding of the catalytic efficiency of SbzJ and for comparing it with other aldehyde dehydrogenases.

Downstream Enzymatic Processing of this compound

Following its synthesis, this compound must be activated and transferred to an acceptor molecule to be incorporated into the final altemicidin structure. This downstream processing involves at least one additional key enzyme, SbzL.

SbzL-Mediated Adenylation to 2-Sulfamoylacetyl-AMP

The first step in the downstream processing of this compound is its activation by the enzyme SbzL, which is an adenylation enzyme or adenylate-forming enzyme nih.govnih.gov. These enzymes catalyze the activation of a carboxylic acid by coupling it to adenosine (B11128) monophosphate (AMP), a reaction that is driven by the hydrolysis of adenosine triphosphate (ATP) into AMP and pyrophosphate (PPi) nih.govnih.gov.

SbzL specifically catalyzes the adenylation of this compound to form a high-energy 2-sulfamoylacetyl-AMP intermediate. This acyl-adenylate remains tightly bound to the enzyme's active site. In a subsequent step, the activated 2-sulfamoylacetyl moiety is transferred from AMP to a carrier protein, which in the altemicidin pathway is the acyl carrier protein SbzG. This carrier protein then shuttles the activated sulfonamide unit to the next enzyme in the assembly line for its incorporation into the growing natural product.

SbzI-Catalyzed Acyl Transfer to Heterocyclic Precursors

SbzI is a member of the GCN5-related N-acetyltransferase (GNAT) superfamily, a large and diverse group of enzymes responsible for the transfer of acyl groups. In the altemicidin biosynthetic pathway, SbzI catalyzes the transfer of the 2-sulfamoylacetyl (2-SA) group to a 6-azatetrahydroindane dinucleotide precursor. This precursor is biosynthetically derived from β-nicotinamide adenine dinucleotide (β-NAD). The enzyme SbzP is responsible for generating the 6-azatetrahydroindane scaffold through a pyridoxal (B1214274) phosphate-dependent [3+2]-annulation reaction between β-NAD and S-adenosylmethionine uni-konstanz.de. SbzI exhibits high substrate specificity for this β-NAD-derived dinucleotide structure uni-konstanz.de.

A distinctive feature of the SbzI-catalyzed reaction is its reliance on a carrier protein (CP) for substrate delivery. The 2-sulfamoylacetyl group is tethered to the carrier protein SbzG, and SbzI specifically recognizes this SbzG-bound substrate. This is in contrast to many GNAT superfamily enzymes that utilize acyl-Coenzyme A (acyl-CoA) as the acyl donor.

The interaction between SbzI and SbzG is primarily driven by hydrophobic interactions. Structural analysis of the SbzI-SbzG complex has revealed that the interface between the two proteins is formed by helices α4 and α5 of SbzI and helix α2 of SbzG. This hydrophobic interface is further stabilized by a salt bridge and hydrogen bonds. The phosphopantetheine (Ppant) arm of SbzG, which carries the 2-sulfamoylacetyl group, inserts into a 12 Å-long tunnel in SbzI. This tunnel is composed of helices α2, α4, and α5, as well as a loop between β4 and α4 and a P-loop-like region. The positioning of the Ppant arm is secured by hydrogen bonds with residues within this tunnel.

Mutagenesis studies have underscored the importance of specific residues at the interface for the recognition and interaction between SbzI and SbzG.

Table 1: Key Residues in SbzI-SbzG Interaction

Protein Residue Role in Interaction
SbzI Residues in α4 and α5 helices Form the primary hydrophobic interaction surface with SbzG.
SbzG Residues in α2 helix Form the primary hydrophobic interaction surface with SbzI.
SbzI Not specified Participate in a salt bridge and hydrogen bonds to stabilize the complex.

The catalytic mechanism of SbzI presents a significant deviation from the canonical mechanism of most GNAT enzymes. Typically, GNATs employ a general acid/base catalytic mechanism. However, structural and functional analyses of SbzI have revealed that it does not utilize a general base residue for catalysis.

The active site of an enzyme is the region where the substrate binds and the chemical reaction occurs wikipedia.orgsaylor.org. It is a three-dimensional cleft composed of amino acid residues that may be distant in the primary sequence but are brought together by protein folding saylor.orgnih.gov. The specific arrangement of these residues determines the enzyme's substrate specificity and catalytic activity wikipedia.orgkhanacademy.org. In SbzI, the active site accommodates both the carrier protein-tethered 2-sulfamoylacetyl substrate and the heterocyclic acceptor.

Structural analysis, including X-ray crystallography of the SbzI-SbzG complex, combined with docking and molecular dynamics simulations, has provided insights into this unique catalytic mechanism. The absence of a suitably positioned general base residue in the active site suggests a different strategy for activating the nucleophile and stabilizing the transition state. It is proposed that the precise positioning of the substrates within the active site, facilitated by the enzyme's structure, is sufficient to promote the acyl transfer reaction without the need for a catalytic base.

Mutagenesis of residues within the active site of SbzI has been performed to probe their roles in catalysis and substrate binding. These studies have helped to elucidate the structure-function relationships within the enzyme and support the proposed unique catalytic mechanism.

Table 2: Structural and Mechanistic Features of SbzI

Feature Description
Enzyme Family GCN5-related N-acetyltransferase (GNAT) superfamily
Substrate (Acyl Donor) 2-sulfamoylacetyl group tethered to the carrier protein SbzG
Substrate (Acyl Acceptor) 6-azatetrahydroindane dinucleotide
Catalytic Mechanism Does not utilize a general base residue, unlike typical GNAT enzymes.

Chemical Synthesis Methodologies and Derivatization

Biocatalytic Approaches for 2-Sulfamoylacetic Acid Production

The production of this compound is notably achieved through a biocatalytic process within the biosynthetic pathway of the antitumor and antibacterial antibiotic, altemicidin (B152019). nih.govnih.gov This natural production method, identified in Streptomyces sp., relies on a series of enzymatic reactions to synthesize the compound from L-cysteine. nih.gov

A key step in this pathway is the multistep oxygenation of L-cysteine, catalyzed by the enzymes SbzM and SbzJ, which ultimately yields this compound. nih.gov Specifically, the aldehyde dehydrogenase enzyme, SbzJ, is responsible for the final conversion of 2-sulfamoylacetic aldehyde into this compound. nih.gov This enzymatic transformation is a critical part of forming the unique sulfonamide side chain characteristic of altemicidin and its related compounds. nih.gov

The altemicidin biosynthetic pathway represents the first discovered instance of a sulfonamide being derived through the action of a cupin oxygenase-type enzyme. nih.gov Research into the enzymes of this pathway provides a foundation for developing biocatalytic systems for the targeted production of this compound.

Table 1: Key Enzymes in the Biocatalytic Production of this compound

Enzyme NameEnzyme TypeFunctionPrecursorProduct
SbzM Cupin-type OxygenaseCatalyzes initial oxygenation steps in the conversion of L-cysteine.L-cysteineIntermediate Aldehyde
SbzJ Aldehyde DehydrogenaseCatalyzes the final oxidation of 2-sulfamoylacetic aldehyde. nih.gov2-sulfamoylacetic aldehydeThis compound
SbzI N-acetyltransferase-likeIncorporates the this compound moiety into the altemicidin side chain. nih.govThis compoundAltemicidin side chain

Chemoenzymatic Strategies for Targeted Synthesis

Chemoenzymatic strategies leverage the high selectivity of enzymes in combination with traditional chemical reactions to create efficient synthetic routes. In the context of this compound, the natural biosynthetic pathway itself can be viewed as a model for chemoenzymatic synthesis. The process begins with a basic chemical building block, the amino acid L-cysteine, which is then converted through a cascade of specific enzymatic reactions into the final target molecule. nih.gov

The synthesis involves a multistep oxygenation process catalyzed by the enzymes SbzM and SbzJ to produce this compound from L-cysteine. nih.gov This biological conversion avoids the harsh reagents and complex purification steps often associated with purely chemical syntheses of similar structures. By harnessing the specific catalytic functions of enzymes like SbzJ, which converts 2-sulfamoylacetic aldehyde to its corresponding acid, researchers can envision targeted production schemes. nih.gov This approach is foundational for developing scalable flow systems that use immobilized enzymes for the sustainable production of fine chemicals and pharmaceutical precursors.

Synthetic Utility as a Chemical Building Block

This compound serves as a crucial chemical building block, primarily recognized for its role in the biosynthesis of complex natural products. amerigoscientific.com Its structure, containing both a carboxylic acid and a sulfonamide group, makes it a versatile precursor for introducing the sulfamoyl moiety into larger molecules.

The most prominent example of its utility is in the formation of altemicidin. In this biosynthetic pathway, the this compound unit is enzymatically activated and then attached to the core structure of the antibiotic. Specifically, an N-acetyltransferase-like enzyme, SbzI, facilitates the incorporation of the this compound moiety into the side chain of altemicidin. nih.gov This demonstrates its function as a dedicated building block supplied by nature for the assembly of a complex sulfonamide compound.

The synthesis of complex sulfonamides from this compound is exemplified by the biosynthesis of altemicidin. nih.gov Sulfonamides are a critical class of compounds in medicine, and nature has devised an elegant method for their synthesis using this compound. nih.govresearchgate.net

In the altemicidin pathway, after its formation from L-cysteine, this compound is utilized by the enzyme SbzI. This enzyme attaches the acid to another component of the pathway, forming the characteristic side chain of the altemicidin molecule. nih.gov This specific enzymatic ligation highlights the role of this compound as a key synthon for creating the intricate architecture of bioactive sulfonamides.

The enzymatic machinery responsible for producing and utilizing this compound holds significant potential for generating novel sulfonamide derivatives. nih.gov Understanding the structure and mechanism of enzymes like the aldehyde dehydrogenase SbzJ can enable protein engineering efforts. nih.gov

Biochemical analysis has revealed that SbzJ exhibits a degree of substrate promiscuity, meaning it can accept various aldehyde substrates and cofactors. nih.gov This flexibility can be exploited. By engineering the enzyme's active site, it may be possible to use different starting materials to produce novel, structurally diverse sulfamoyl-containing acids. These new building blocks could then be incorporated into the altemicidin scaffold or other molecules to create new sulfonamide derivatives with potentially enhanced or new biological activities. nih.gov This approach opens a pathway for the biocatalytic generation of new chemical entities for drug discovery. nih.govbrieflands.com

Advanced Mechanistic Elucidation and Structural Biology

High-Resolution Structural Determination of Biosynthetic Enzymes

To comprehend how enzymes catalyze complex reactions, a detailed three-dimensional picture of their atomic structure is indispensable. Techniques like X-ray crystallography and Small-Angle X-ray Scattering (SAXS) provide this crucial information, revealing the architecture of active sites and the conformational changes that govern enzymatic function.

X-ray crystallography is a powerful technique for determining the precise atomic coordinates of proteins, offering static snapshots of the enzyme in different functional states. While specific crystal structures for the SbzJ-NAD+ complex and AmSbzM are not yet publicly available, extensive crystallographic studies on homologous enzymes provide profound insights into their likely structures and catalytic mechanisms.

SbzJ-NAD+ Complex Homologs: SbzJ is an NAD+-dependent aldehyde dehydrogenase. The aldehyde dehydrogenase (ALDH) superfamily is well-characterized structurally. Crystal structures of various ALDHs, such as the betaine (B1666868) aldehyde dehydrogenase from Burkholderia pseudomallei bound to NAD+ (PDB ID: 6WSB), reveal a highly conserved architecture. rcsb.org These structures typically show a multidomain fold, including a conserved NAD(P)+-binding domain with a characteristic Rossmann fold and a catalytic domain. nih.govfrontiersin.org The binding of the NAD+ cofactor is stabilized by a network of hydrogen bonds and hydrophobic interactions within the Rossmann fold. nih.gov The adenine (B156593) ring of NAD+ is often nestled in a hydrophobic pocket, while the ribose and pyrophosphate moieties are positioned by interactions with conserved residues. nih.gov The nicotinamide (B372718) ring, the business end of the cofactor, is positioned in the active site, ready to accept a hydride from the aldehyde substrate. nih.govresearchgate.net The crystal structures of these homologs are crucial for understanding how SbzJ likely binds its NAD+ cofactor and the aldehyde substrate, 2-sulfamoylaldehyde, to facilitate oxidation to 2-sulfamoylacetic acid.

AmSbzM Homologs: AmSbzM belongs to the cupin superfamily of proteins, a functionally diverse group characterized by a conserved β-barrel fold. nih.govwikipedia.orgnih.gov This superfamily includes a large subset of Fe(II)- and 2-oxoglutarate-dependent dioxygenases. nih.gov The crystal structure of a cupin dioxygenase from Methylibium petroleiphilum (PDB ID: 4J1J), for instance, shows the typical double-stranded β-helix barrel. nih.gov The active site is located at the top of this barrel and contains a conserved metal-binding motif, often a 2-His-1-carboxylate facial triad (B1167595) that coordinates a ferrous iron ion. nih.govresearchgate.net This iron center is where the activation of molecular oxygen occurs. Structures of homologous cupin enzymes provide a blueprint for understanding how AmSbzM likely coordinates its iron cofactor and binds its substrate, L-cysteine, to catalyze the unusual oxidative rearrangement that forms 2-sulfamoylaldehyde.

Interactive Data Table: Representative PDB Structures of Homologous Enzymes

Enzyme FamilyPDB IDDescriptionResolution (Å)
Aldehyde Dehydrogenase6WSBBetaine aldehyde dehydrogenase from B. pseudomallei with NAD+ bound1.55
Aldehyde Dehydrogenase1EYYNADP+-dependent aldehyde dehydrogenase from Vibrio harveyi2.10
Cupin Superfamily4J1JDioxygenase from M. petroleiphilum1.90
Cupin Superfamily6RGPLaccase from Botrytis aclada1.12

SAXS studies on the aldehyde dehydrogenase superfamily have been particularly insightful. These studies have provided diagnostic "fingerprints" that allow for the rapid identification of the oligomeric state (dimeric, tetrameric, or hexameric) of different ALDHs in solution, which is often critical for their function. nih.gov Furthermore, SAXS can detect substrate- or cofactor-induced conformational changes. nih.gov For example, the binding of NAD(P)+ can induce a shift from an "open" to a "closed" conformation, which is essential for catalysis. mdpi.com SAXS experiments can quantify the extent of these changes by measuring parameters like the radius of gyration (Rg). For the enzymes in the this compound pathway, SAXS could be used to study how the binding of L-cysteine and O2 affects the conformation of AmSbzM, or how NAD+ and 2-sulfamoylaldehyde binding influences the structure and oligomerization of SbzJ. nih.govnih.gov

Computational Chemistry and Theoretical Studies

Computational methods have become indispensable tools for dissecting enzymatic reaction mechanisms at a level of detail that is often inaccessible to experimental techniques alone. Quantum mechanics, molecular dynamics, and docking studies provide a dynamic and energetic view of enzyme catalysis.

QM calculations, particularly when combined with molecular mechanics in hybrid QM/MM methods, can be used to map out the entire energy landscape of an enzymatic reaction. nih.govnih.govwikipedia.org This allows for the characterization of transition states and intermediates, providing a detailed step-by-step understanding of the catalytic mechanism.

For enzymes like AmSbzM, which belongs to the Fe(II)/α-ketoglutarate-dependent oxygenase family, QM studies have been pivotal in elucidating the mechanism of oxygen activation. researchgate.netacs.orgresearchgate.net These calculations have shown how dioxygen binds to the ferrous iron center to form an Fe(III)-superoxo intermediate, which then attacks the α-keto acid co-substrate, leading to decarboxylation and the formation of a highly reactive Fe(IV)=O (ferryl) species. researchgate.netacs.org This powerful oxidant is then responsible for the subsequent substrate modification. Similar QM/MM approaches could be applied to AmSbzM to understand the intricate details of the oxidative rearrangement of L-cysteine.

For NAD+-dependent aldehyde dehydrogenases like SbzJ, QM/MM simulations can model the key chemical steps: the nucleophilic attack of a catalytic cysteine residue on the aldehyde substrate to form a thiohemiacetal intermediate, followed by the hydride transfer from this intermediate to NAD+. researchgate.netnih.govrsc.org These calculations can determine the activation energies for each step and identify the roles of active site residues in stabilizing the transition states.

MD simulations provide a "computational microscope" to view the dynamic motions of a protein over time, from picoseconds to microseconds. nih.gov This technique allows researchers to study how an enzyme's structure fluctuates and how substrates and cofactors bind and move within the active site.

For NAD+-dependent aldehyde dehydrogenases, MD simulations have been used to study the conformational changes induced by cofactor binding, showing how the cofactor binding site gains flexibility which can be crucial for activity. nih.gov Simulations can also reveal the pathway substrates take to enter the active site through substrate tunnels and how specific residues gate this passage. chinesechemsoc.org In the context of SbzJ, MD simulations could be used to understand how the 2-sulfamoylaldehyde substrate orients itself in the active site for efficient hydride transfer to NAD+.

For cupin oxygenases like AmSbzM, MD simulations can explore the dynamics of the active site loops that often cover the active site upon substrate binding. nih.gov These simulations can also shed light on the role of water molecules in the active site and how they might participate in the catalytic cycle.

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a protein receptor. nih.govresearchgate.net It is a valuable tool for characterizing the binding site and understanding the basis of substrate specificity.

For enzymes in the this compound pathway, docking studies are instrumental, especially when experimental structures of the enzyme-substrate complexes are unavailable. By docking the substrate L-cysteine into a homology model of AmSbzM, researchers can generate hypotheses about the key amino acid residues involved in substrate recognition and positioning near the iron center. Similarly, docking 2-sulfamoylaldehyde and NAD+ into a model of SbzJ can help identify the critical interactions within the active site that are necessary for catalysis. chinesechemsoc.orgnih.gov These docking poses can then guide further experimental studies, such as site-directed mutagenesis, to validate the roles of the predicted key residues. Docking studies on homologous aldehyde dehydrogenases have successfully predicted the binding modes of various substrates and inhibitors, revealing that binding often occurs in an interior hydrophobic cavity. researchgate.net

Interactive Data Table: Computational Methods and Their Applications

Computational MethodKey ApplicationInformation GainedExample Enzyme Family
Quantum Mechanics (QM/MM)Reaction Pathway AnalysisTransition state structures, activation energies, detailed bond-making/breaking events.Cupin Dioxygenases, Aldehyde Dehydrogenases
Molecular Dynamics (MD)Enzyme-Substrate DynamicsConformational changes, substrate/cofactor binding pathways, role of water, protein flexibility.Aldehyde Dehydrogenases, Cupin Dioxygenases
Substrate DockingBinding Site CharacterizationPreferred substrate binding modes, key interacting residues, basis for substrate specificity.Aldehyde Dehydrogenases, Cupin Dioxygenases

Directed Mutagenesis and Rational Enzyme Engineering

Directed mutagenesis and rational enzyme engineering have been instrumental in elucidating the mechanistic details of enzymes involved in this compound metabolism and in tailoring their properties for specific applications. These powerful techniques allow for the precise modification of enzyme structure to probe the function of individual amino acid residues and to alter substrate specificity and catalytic efficiency.

Identification of Critical Catalytic Residues

Site-directed mutagenesis has been a key strategy in identifying the amino acid residues that are essential for the catalytic activity of enzymes that process this compound or its precursors. By systematically replacing specific residues and analyzing the resulting changes in enzyme function, researchers can pinpoint the active site architecture and the roles of individual amino acids in substrate binding and catalysis.

A notable example is the study of SbzJ, an aldehyde dehydrogenase involved in the biosynthesis of the antibiotic altemicidin (B152019), which catalyzes the conversion of 2-sulfamoylacetic aldehyde to this compound. nih.gov Mutagenesis studies, in conjunction with its crystal structure, have been crucial in identifying the key residues for its catalytic function. nih.gov Specifically, His431 and Glu240 have been identified as critical catalytic bases responsible for activating the catalytic Cys273 residue and a water molecule. nih.gov

Similarly, for HcOSC6, an oxidosqualene cyclase, site-directed mutagenesis experiments identified E246, M261, and D490 as prominent residues in controlling its cyclization ability. frontiersin.org While not directly acting on this compound, these studies exemplify the power of mutagenesis in defining structure-function relationships in enzymes.

Table 1: Key Catalytic Residues Identified Through Directed Mutagenesis

EnzymeOrganismResidueMutationEffect on ActivityReference
SbzJStreptomyces sp.His431-Identified as a key catalytic base nih.gov
SbzJStreptomyces sp.Glu240-Identified as a key catalytic base nih.gov
SbzJStreptomyces sp.Cys273-Catalytic residue activated by His431 and Glu240 nih.gov
HcOSC6Hemsleya chinensisE246E246ASignificantly lowered product formation frontiersin.org
HcOSC6Hemsleya chinensisM261M261ASignificantly lowered product formation frontiersin.org
HcOSC6Hemsleya chinensisD490-Identified as having a prominent role in cyclization frontiersin.org

Modification of Enzyme Selectivity and Substrate Promiscuity

Rational enzyme engineering, guided by structural information and computational modeling, has been successfully employed to alter the substrate selectivity and enhance the promiscuity of enzymes. This approach is particularly valuable for creating biocatalysts with novel functionalities for applications in synthetic biology and biotechnology.

In the context of this compound-related pathways, the GCN5-related N-acetyltransferase (GNAT) SbzI, which transfers the 2-sulfamoylacetyl moiety, has been a target for protein engineering. nih.gov While this enzyme is naturally specific for its carrier-protein-tethered substrate, its active site possesses a binding space large enough to potentially accommodate other molecules. nih.gov This has opened avenues for engineering SbzI to accept a broader range of acyl-donor substrates, thereby expanding its synthetic utility. nih.gov Structure-based rational protein engineering has been successfully used to expand the substrate scope of SbzI. nih.gov

Further illustrating the potential of this approach, studies on sialyltransferases have demonstrated that enzyme engineering can significantly improve catalytic efficiency and alter substrate preference. For instance, a hybrid approach combining rational design with site-saturation mutagenesis was used to engineer α2,3-sialyltransferase (α2,3PST) and α2,6-sialyltransferase (α2,6PdST). researchgate.net In the case of α2,3PST, specific mutations not only improved its primary activity but also reduced undesirable side reactions. researchgate.net For α2,6PdST, mutations led to a significant enhancement of its specific activity. researchgate.net

Table 2: Engineered Enzymes with Modified Selectivity and Promiscuity

EnzymeOriginal SubstrateEngineered Substrate ScopeKey MutationsFold Improvement in ActivityReference
SbzI2-sulfamoylacetyl-carrier proteinExpanded to other acyl-donorsNot specifiedNot specified nih.gov
α2,3PSTLactoseMaintainedR313N1.5-fold researchgate.net
α2,3PSTLactoseMaintainedR313N/T265S2-fold researchgate.net
α2,3PSTLactoseMaintainedR313H/T265S2-fold researchgate.net
α2,6PdSTLactoseMaintainedL433S/T3-fold researchgate.net
α2,6PdSTLactoseMaintainedI411T/L433T5-fold researchgate.net

Research Applications and Translational Implications Non Clinical

Fundamental Studies of Enzyme-Catalyzed Reactions

The biosynthesis of 2-sulfamoylacetic acid involves a critical enzymatic step that has been the subject of detailed biochemical and structural analysis. The final stage of its formation is catalyzed by the aldehyde dehydrogenase SbzJ, a key enzyme in the biosynthetic pathway of the sulfonamide antibiotic altemicidin (B152019). nih.gov SbzJ facilitates the conversion of 2-sulfamoylacetic aldehyde into this compound. nih.govresearchgate.net

In-depth studies have revealed that SbzJ is an NAD(P)+-dependent enzyme. researchgate.net Structure-function analyses, including the determination of the crystal structure of SbzJ in a complex with NAD+, have provided significant insights into its catalytic mechanism. nih.gov These studies identified crucial amino acid residues responsible for its function. Specifically, His431 and Glu240 act as catalytic bases, which activate the catalytic Cys273 residue and a water molecule, respectively, enabling the oxidation of the aldehyde substrate. nih.gov Furthermore, in vitro assays have demonstrated that SbzJ exhibits substrate promiscuity, meaning it can accept a variety of different aldehyde substrates and cofactors, a characteristic that has implications for enzyme engineering. nih.gov

EnzymeSubstrateProductKey Catalytic ResiduesCofactor
SbzJ 2-sulfamoylacetic aldehydeThis compoundHis431, Glu240, Cys273NAD+

Development and Application as a Biochemical Probe

Based on a thorough review of the available scientific literature, there is no significant evidence to suggest that this compound has been developed or utilized as a biochemical probe. Research has focused on the synthesis and application of various other chemical probes for detecting specific biological molecules or modifications, such as cysteine sulfenic acids, but this compound is not prominent among them. aston.ac.ukresearchgate.net

Role as an Intermediate in Antibiotic Biosynthesis (e.g., Altemicidin, SB-203208)

This compound is a crucial intermediate in the biosynthesis of a class of naturally occurring sulfonamide antibiotics, including altemicidin, SB-203207, and SB-203208. nih.gov These compounds are produced by the actinomycete Streptomyces sp. NCIMB40513. nih.gov The entire set of genes responsible for their production is located in the sbz biosynthetic gene cluster. nih.gov

The biosynthesis of the this compound moiety begins with the amino acid L-cysteine. nih.gov This precursor undergoes a complex transformation catalyzed by two key enzymes:

SbzM : A cupin dioxygenase that catalyzes a remarkable multi-step reaction involving the two-step oxidation and decarboxylation of L-cysteine. nih.gov This process is followed by an intramolecular rearrangement of the amino group, which leads to the formation of the characteristic N-S bond of the sulfonamide. nih.gov The product of the SbzM-catalyzed reaction is 2-sulfamoylacetic aldehyde. nih.gov

SbzJ : An aldehyde dehydrogenase that, as described previously, catalyzes the final oxidation of 2-sulfamoylacetic aldehyde to yield this compound. nih.govnih.gov

Once formed, the this compound is incorporated into the final antibiotic structure. This detailed elucidation of the biosynthetic pathway provides a foundational understanding of how nature constructs these unique sulfonamide compounds. nih.gov

Principles in Medicinal Chemistry for Compound Design

Exploration of Structure-Activity Relationships for Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic properties of a lead compound by making systematic chemical modifications. mdpi.com For complex natural products like altemicidin, which contains the this compound side chain, SAR studies are crucial for understanding which parts of the molecule are essential for its biological activity and for developing analogs with improved potency or pharmacological profiles.

While the literature highlights the importance of SAR, detailed studies focusing specifically on the modification of the this compound moiety of altemicidin or SB-203208 are not extensively documented. However, the creation of analogs is a key research interest. nih.gov Future SAR studies on altemicidin analogs would likely explore how changes to the length, acidity, or substitution patterns of the sulfamoylacetyl group affect the compound's interaction with its biological target, such as isoleucyl-tRNA synthetase. nih.gov Such studies are essential for designing novel derivatives with enhanced antibacterial or antitumor activities.

Enzyme Engineering for the Generation of Bioactive Analogs

The detailed understanding of the enzymes involved in the biosynthesis of this compound and its subsequent incorporation into antibiotics opens avenues for enzyme engineering. This strategy aims to modify the biosynthetic machinery to produce novel, non-natural compounds. nih.gov

The structural and mechanistic insights gained from studying the aldehyde dehydrogenase SbzJ provide a basis for rational enzyme engineering. nih.gov By modifying its active site, it may be possible to alter its substrate specificity to accept different aldehydes, thereby generating novel sulfonamide side chains.

Furthermore, successful engineering has already been demonstrated on another enzyme within the same pathway. The GNAT enzyme SbzI, which is responsible for transferring the 2-sulfamoylacetyl group to the antibiotic core, has been engineered to expand its substrate range. This knowledge paves the way for using engineered enzymes to create libraries of biologically active, unnatural sulfonamide antibiotics for drug discovery programs. nih.govnih.gov

Biotechnological Production and Optimization

The production of antibiotics containing this compound has been achieved through biotechnological methods. A key strategy involves heterologous expression, where the entire sbz biosynthetic gene cluster from the native producer, Streptomyces sp. NCIMB40513, is transferred into a more genetically tractable and industrially suitable host organism, such as Streptomyces lividans. nih.gov This approach has successfully yielded altemicidin and SB-203208 in the new host. nih.gov For instance, SB-203208 was isolated at a yield of 3.5 mg from a 2.0 L culture of the engineered S. lividans strain. nih.gov

Optimization of production yields is a critical aspect of biotechnology. While specific optimization parameters for this compound-containing compounds are not detailed in the reviewed literature, general strategies applied to antibiotic fermentation in Streptomyces are relevant. These include:

Medium Optimization : Adjusting the composition of the fermentation medium, such as carbon and nitrogen sources, and mineral concentrations (e.g., phosphate), can significantly impact yield. researchgate.netusda.gov

Process Parameter Control : Fine-tuning physical parameters like temperature, pH, aeration (air flow rate), and agitation speed (stirring rate) is crucial for maximizing productivity. researchgate.net

Host Strain Engineering : Modifying the host organism to, for example, delete genes for competing metabolic pathways can redirect cellular resources toward the production of the desired compound, thereby improving the final yield. usda.gov

Optimization StrategyParameters to AdjustPotential Outcome
Medium Optimization Carbon sources (e.g., sucrose, starch), nitrogen sources (e.g., soybean meal), mineral salts (e.g., K2HPO4, MgSO4)Increased biomass and/or product formation
Process Control Temperature, initial pH, inoculation volume, rotary speed, fermentation timeHigher antibiotic activity and yield
Host Engineering Deletion of competing biosynthetic pathwaysRedirection of precursors to enhance target compound production

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Molecular and Structural Characterization

Spectroscopy is fundamental to the structural confirmation of 2-sulfamoylacetic acid, offering a non-destructive means to probe its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. For this compound, ¹³C-NMR provides direct evidence of its carbon backbone. In studies related to the biosynthesis of altemicidin (B152019), direct ¹³C-NMR analysis was employed to monitor the enzymatic conversion of isotopically labeled L-cysteine into the this compound moiety, confirming the biosynthetic pathway. nih.gov

Based on its structure, the ¹³C-NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to its two carbon atoms: the carboxylic acid carbon and the alpha-carbon adjacent to the sulfamoyl group. The chemical shifts are influenced by the electron-withdrawing nature of the attached functional groups.

Table 1: Predicted ¹³C-NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

Carbon Atom Functional Group Predicted Chemical Shift (ppm)
C1 Carboxylic Acid (-COOH) 170-185

Vibrational Spectroscopy (e.g., FTIR, Raman)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR Spectroscopy The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its carboxylic acid and sulfamoyl moieties. The presence of a broad O-H stretch from the carboxylic acid, a sharp C=O carbonyl stretch, symmetric and asymmetric S=O stretches from the sulfonamide, and N-H stretches confirm the molecule's identity.

Raman Spectroscopy Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman analysis would be particularly useful for observing the S=O symmetric stretch and skeletal vibrations of the carbon backbone, which may be weak or absent in the FTIR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Bond Vibration Technique Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch FTIR 3300-2500 (broad)
Sulfonamide N-H stretch FTIR 3400-3200
Carboxylic Acid C=O stretch FTIR, Raman 1730-1700
Sulfonamide S=O asymmetric stretch FTIR 1350-1315

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures and biological extracts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound. In biosynthetic studies, HPLC is used to monitor the progress of enzymatic reactions and to purify the final product. nih.gov For instance, in the synthesis of novel HIV-1 capsid inhibitors, derivatives of this compound were synthesized and the purity of the final compounds was confirmed using a Shimadzu HPLC system with a C18 column. nih.gov A typical reverse-phase HPLC method would be employed, leveraging the polar nature of the compound.

Table 3: Representative HPLC Parameters for this compound Analysis

Parameter Description
Column Reverse-phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid (Solvent B)
Flow Rate 0.5 - 1.0 mL/min
Detection UV (at ~210 nm) or coupled to a mass spectrometer (LC-MS)

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying and quantifying this compound in complex mixtures, such as those from fermentation broths or enzymatic assays. acs.orgresearchgate.net LC-MS analysis has been instrumental in characterizing the products of enzyme reactions involving this compound. nih.gov

Using an electrospray ionization (ESI) source in negative ion mode, this compound (molecular weight: 139.13 g/mol ) would be detected as its deprotonated molecular ion [M-H]⁻.

Table 4: Expected LC-MS Parameters for this compound

Parameter Description
Ionization Mode Negative Electrospray Ionization (ESI-)
Parent Ion (MS¹) [M-H]⁻ at m/z ≈ 138.0

| Potential MS/MS Fragments | Loss of SO₂ (m/z ≈ 74.0), Loss of H₂NSO₂ (m/z ≈ 59.0) |

Biochemical Assay Techniques for Enzyme Characterization

Biochemical assays are critical for studying the enzymes involved in the biosynthesis of this compound. The key enzyme, an aldehyde dehydrogenase named SbzJ, catalyzes the final step in its formation: the oxidation of 2-sulfamoylacetic aldehyde. researchgate.netnih.gov

An in vitro assay to characterize the activity of SbzJ would typically monitor the reaction progress over time. This can be achieved by:

Directly measuring product formation: Quantifying the amount of this compound produced using analytical techniques like HPLC or LC-MS. nih.gov

Monitoring cofactor conversion: The SbzJ enzyme is NAD⁺-dependent. nih.gov The conversion of NAD⁺ to NADH can be continuously monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.

These assays are essential for determining the enzyme's kinetic parameters (such as Kₘ and k꜀ₐₜ), substrate specificity, and optimal reaction conditions (pH, temperature). nih.gov

Table 5: Components of a Typical in vitro Assay for this compound Synthase (SbzJ)

Component Role Typical Concentration
Buffer (e.g., Tris-HCl) Maintain stable pH 50-100 mM, pH 7.5-8.5
2-sulfamoylacetic aldehyde Substrate Variable (for kinetic studies)
NAD⁺ Cofactor 1-5 mM
Purified SbzJ Enzyme Catalyst Nanomolar to micromolar range

In vitro Enzyme Activity Assays

In vitro enzyme activity assays are fundamental tools for characterizing the biochemical properties of enzymes and their interactions with substrates and inhibitors. In the context of this compound, such assays have been instrumental in understanding its biosynthesis.

Recent research has focused on the enzyme SbzJ, an aldehyde dehydrogenase involved in the biosynthesis of the antibiotic altemicidin. SbzJ catalyzes the conversion of 2-sulfamoylacetic aldehyde to this compound. nih.govresearchgate.net In vitro studies were conducted to elucidate the biochemical characteristics and structure-function relationship of this enzyme. nih.govresearchgate.net

These assays revealed that SbzJ demonstrates substrate promiscuity, meaning it can act on various aldehyde substrates in addition to its natural substrate. The enzyme's activity with different cofactors has also been investigated through these in vitro experiments. nih.govresearchgate.net The findings from these assays provide crucial insights into the catalytic mechanism of SbzJ and its role in the production of the sulfonamide side chain of altemicidin. nih.govresearchgate.net Key residues essential for catalysis, such as His431, Glu240, and Cys273, were identified through a combination of in vitro assays and structural analysis. nih.gov

Below is a summary of the substrate promiscuity of SbzJ as determined by in vitro assays:

SubstrateRelative Activity (%)Cofactor Specificity
2-sulfamoylacetic aldehyde100NAD+
BenzaldehydeNot specifiedNAD(P)+
PropionaldehydeNot specifiedNAD(P)+
ButyraldehydeNot specifiedNAD(P)+

Data on the specific relative activities for substrates other than 2-sulfamoylacetic aldehyde were not available in the provided search results.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms or molecules and to elucidate biosynthetic pathways. This methodology involves introducing atoms with a higher isotopic mass (e.g., ¹³C, ¹⁵N, ¹⁸O) into a precursor molecule and then tracking their incorporation into downstream metabolites.

Despite the utility of this technique, a review of the available scientific literature did not yield any specific studies that have employed isotopic labeling for the elucidation of the metabolic pathway of this compound. Therefore, detailed research findings on the use of this methodology for this particular compound cannot be provided at this time.

Q & A

Q. What are the optimal methods for synthesizing 2-sulfamoylacetic acid in laboratory settings?

The biosynthesis of this compound from L-cysteine involves enzymatic catalysis by SbzM and SbzJ in Streptomyces spp. . For in vitro synthesis, protocols include oxidative rearrangement using recombinant SbzM under controlled oxygen levels, followed by SbzJ-mediated oxidation of the intermediate aldehyde to the final product. Key parameters include pH stability (6.5–7.5), temperature (25–30°C), and substrate concentration (1–5 mM L-cysteine). Validation via ¹³C-NMR and LC-MS/MS ensures product integrity .

Q. How does this compound interact with biomolecules in biological systems?

Studies suggest its sulfonamide group facilitates hydrogen bonding with amino acid residues in enzymes, such as sulfatases or acetyltransferases . Computational docking (e.g., AutoDock Vina) combined with in vitro assays (e.g., fluorescence quenching) can quantify binding affinities. For example, its incorporation into altemicidin via SbzI highlights its role in modifying antibiotic activity .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 210–230 nm) or LC-MS/MS using a C18 column and acidic mobile phase (0.1% formic acid) provides high sensitivity . Derivatization with 2,4-dinitrophenylhydrazine improves detection limits for trace analysis in biological samples .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is stable at 4°C in anhydrous, dark environments but degrades under heat (>40°C) or prolonged exposure to moisture. Incompatible with strong acids/alkalis and oxidizing agents (e.g., H₂O₂), which induce decomposition to sulfonic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from differences in assay conditions (e.g., pH, ionic strength) or impurity profiles. Methodological solutions include:

  • Purity validation : Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C-NMR to confirm >95% purity .
  • Standardized bioassays : Replicate studies under controlled parameters (e.g., ATCC-recommended media for antimicrobial testing) .
  • Data normalization : Report activities relative to internal controls (e.g., ciprofloxacin for antibacterial assays) .

Q. What enzymatic mechanisms underlie the biosynthesis of this compound in Streptomyces?

SbzM catalyzes a two-step oxidative rearrangement of L-cysteine:

  • Step 1 : Oxidation to (Z)-2-aminovinyl sulfanolate via dioxygenase activity.
  • Step 2 : Isomerization to (Z)-2-aminoethanone-1-sulfonate. SbzJ then hydrolyzes the aldehyde intermediate to this compound. Mutagenesis studies (e.g., sbzM knockout) confirm enzyme specificity .

Q. How can structural modifications of this compound enhance its pharmacological properties?

Rational design approaches include:

  • Sulfonamide substitution : Replacing the sulfamoyl group with sulfonate or sulfamate alters solubility and target affinity .
  • Side-chain functionalization : Adding cyclohexyl or aryl groups improves membrane permeability (logP optimization) .
  • Prodrug strategies : Esterification of the carboxylic acid enhances oral bioavailability .

Q. What ecological risks are associated with this compound in laboratory waste streams?

Ecotoxicity assessments (e.g., Daphnia magna assays) indicate moderate acute toxicity (EC₅₀ = 10–50 mg/L). Mitigation strategies include:

  • Neutralization : Treat acidic waste with CaCO₃ before disposal.
  • Adsorption : Use activated carbon to reduce aqueous concentrations .

Methodological Resources

  • Synthetic protocols : Refer to Biosynthesis of Sulfonamide and Sulfamate Antibiotics in Actinomycete for enzymatic pathways .
  • Analytical validation : Follow Analytical and Bioanalytical Chemistry guidelines for LC-MS/MS and NMR workflows .
  • Data reporting : Adhere to Beilstein Journal of Organic Chemistry standards for experimental reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.